4-(Dimethylamino)benzohydrazide
Overview
Description
4-(Dimethylamino)benzohydrazide is an organic compound with the chemical formula C9H13N3O. It is a white crystalline powder known for its strong reducing properties. This compound is often used in various chemical reactions and has applications in multiple scientific fields .
Mechanism of Action
Target of Action
The primary target of 4-(Dimethylamino)benzohydrazide is Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase, which plays a significant role in the development and progression of cancer, diabetes, and neurodegenerative diseases . It regulates the dynamics of microtubules by its phosphorylation, thus playing a significant role in cell division, cell proliferation, and cell cycle regulation .
Mode of Action
This compound interacts with MARK4 by binding to it . The compound shows a strong binding affinity for MARK4 . This interaction results in the inhibition of MARK4, which can lead to changes in cellular functions .
Biochemical Pathways
The inhibition of MARK4 by this compound affects various intra- and extracellular downstream signaling pathways associated with biological activities such as differentiation, growth, and apoptosis . MARK4 is involved in the progression and migration of breast cancer cells by inhibiting Hippo signaling . Overexpression of MARK4 results in hyperphosphorylation of tau protein, leading to Alzheimer’s disease and other tauopathies .
Pharmacokinetics
The compound’s strong binding affinity for mark4 suggests that it may have good bioavailability .
Result of Action
The inhibition of MARK4 by this compound leads to the selective inhibition of the growth of cancer cells . The compound has been shown to inhibit the colonogenic potential of cancer cells and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)benzohydrazide can be synthesized through the reaction of benzohydrazide with dimethylamino bromide. The process involves dissolving benzohydrazide in anhydrous acetonitrile, followed by the addition of dimethylamino bromide. The reaction mixture is then allowed to react, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Proper safety measures are taken to handle the compound, as its dust and solutions can be irritating to the eyes, respiratory system, and skin .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzohydrazide undergoes various chemical reactions, including:
Reduction: It can reduce adjacent carbonyl or keto groups to form amino ketone compounds.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and various organic solvents like methanol and ethanol . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rate and yield .
Major Products Formed
The major products formed from reactions involving this compound include hydrazones, amino ketones, and other substituted derivatives .
Scientific Research Applications
4-(Dimethylamino)benzohydrazide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known hydrazide used as an anti-tubercular drug.
Hydrazine: A simple hydrazide with applications in rocket fuel and chemical synthesis.
4-(2-(Dimethylamino)ethoxy)benzohydrazide: A derivative with potential as a microtubule affinity regulating kinase 4 inhibitor.
Uniqueness
4-(Dimethylamino)benzohydrazide is unique due to its strong reducing properties and its ability to form stable hydrazone derivatives. Its applications in both chemical synthesis and biomedical research highlight its versatility and importance in scientific studies .
Properties
IUPAC Name |
4-(dimethylamino)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITIGLAGJBMISF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172962 | |
Record name | p-(Dimethylamino)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19353-92-5 | |
Record name | 4-(Dimethylamino)benzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19353-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-(Dimethylamino)benzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019353925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19353-92-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-(Dimethylamino)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(dimethylamino)benzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Dimethylamino)benzohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW4RGK8W5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-(Dimethylamino)benzohydrazide?
A1: this compound is an organic compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol []. Spectroscopic data, including IR and 1H NMR, have been used to confirm its structure []. The molecule itself is essentially planar [].
Q2: How does this compound typically behave in dynamic combinatorial libraries?
A2: Research suggests that acylhydrazones containing this compound tend to be both the kinetic and thermodynamic product in dynamic combinatorial libraries (DCLs) []. This preference was observed in competition reactions involving various hydrazides and aldehyde derivatives, suggesting a favorable equilibrium for the formation of these specific acylhydrazones [].
Q3: What is the role of hydrogen bonding in the crystal structures of this compound and its derivatives?
A3: Hydrogen bonding plays a significant role in the crystal structures formed by this compound and its derivatives. For example, in the crystal structure of the pure compound, molecules are linked by a system of hydrogen bonds formed by the hydrazido group, creating chains of fused rings []. This hydrogen bonding pattern is also observed in derivatives, influencing their overall packing arrangements [, , , ].
Q4: How does the structure of this compound derivatives impact their conformation and crystal packing?
A4: Modifications to the this compound structure, particularly through the formation of Schiff base derivatives, significantly influence the molecule's conformation and crystal packing [, , , ]. For instance, introducing a bulky substituent like 2-methoxynaphthylidene can lead to a more planar conformation []. In contrast, derivatives with smaller substituents, such as 3-hydroxybenzylidene, may exhibit different dihedral angles between the aromatic rings, affecting their packing arrangements [].
Q5: Can you provide an example of a synthetic route for a this compound derivative?
A5: One example is the synthesis of 2-(4-(dimethyl-amino)benzoyl)-N-(4-nitrophenyl) hydrazinecarbothioamide []. This derivative is synthesized through a multistep process:
- Finally, reacting this compound with 1-isothiocyanato-4-nitrobenzene to produce the desired 2-(4-(dimethyl-amino)benzoyl)-N-(4-nitrophenyl) hydrazinecarbothioamide [].
Q6: What are the potential applications of this compound and its derivatives?
A6: While the provided research focuses on the synthesis, characterization, and structure elucidation of this compound and its derivatives [, , , , , , ], their potential applications remain an active area of investigation. These compounds, particularly the Schiff base derivatives, hold promise in various fields. For instance, they could serve as potential anion receptors due to their ability to form hydrogen bonds []. Further research is needed to explore their full potential in areas like catalysis, material science, and medicinal chemistry.
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